Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone
Overview
Description
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is a complex organic compound characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone typically involves the reaction of cyclopropyl ketone with 4-(hydroxymethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-(hydroxymethyl)piperidin-1-yl)methanone
- Methanone, [1-(hydroxymethyl)cyclopropyl]-4-morpholinyl-
Uniqueness
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxymethyl-substituted piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
cyclopropyl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H17NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h8-9,12H,1-7H2 |
InChI Key |
HJNFSJVIXSZFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.